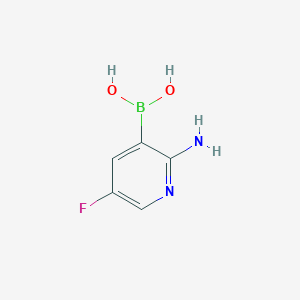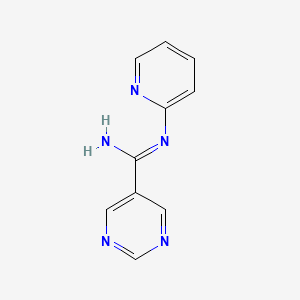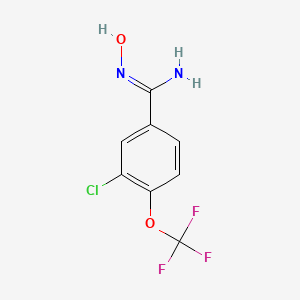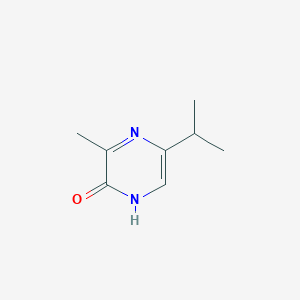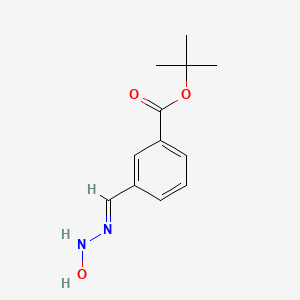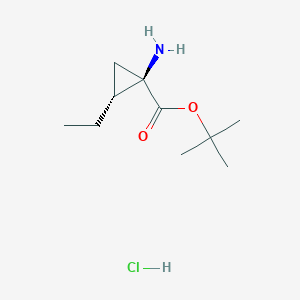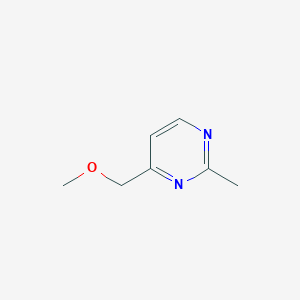
4-(Methoxymethyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions: 4-(Methoxymethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while substitution reactions can produce various substituted pyrimidines .
科学的研究の応用
4-(Methoxymethyl)-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 4-(Methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by mimicking natural substrates or by binding to active sites, thereby altering the enzyme’s activity .
類似化合物との比較
2-Methylpyrimidine: Lacks the methoxymethyl group, resulting in different reactivity and applications.
4-Methoxymethylpyrimidine: Similar structure but without the methyl group at the 2-position.
4-(Methoxymethyl)-5-methylpyrimidine: Features an additional methyl group at the 5-position, leading to distinct chemical properties.
Uniqueness: 4-(Methoxymethyl)-2-methylpyrimidine is unique due to the presence of both the methoxymethyl and methyl groups, which confer specific reactivity and potential for diverse applications. Its structural features allow for targeted interactions in biological systems and versatile use in synthetic chemistry.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
4-(methoxymethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-6-8-4-3-7(9-6)5-10-2/h3-4H,5H2,1-2H3 |
InChIキー |
BGYRCOYMVWYISR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
